4-[(E)-3-(4-Ethyl-phenyl)-3-oxo-propenylamino]-N-quinoxalin-2-yl-benzenesulfonamide
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Overview
Description
4-{[(1E)-3-(4-ETHYLPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound belonging to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
4-{[(1E)-3-(4-ETHYLPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 4-{[(1E)-3-(4-ETHYLPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other cinnamic acid derivatives, such as 4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate and 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline . These compounds share some structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C25H22N4O3S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[[(E)-3-(4-ethylphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N4O3S/c1-2-18-7-9-19(10-8-18)24(30)15-16-26-20-11-13-21(14-12-20)33(31,32)29-25-17-27-22-5-3-4-6-23(22)28-25/h3-17,26H,2H2,1H3,(H,28,29)/b16-15+ |
InChI Key |
BCALKRCMDLQBEO-FOCLMDBBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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